N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 2-methoxyethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[1,5-a]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-ethyl-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts unique biological activities and chemical reactivity. Its methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-13-12-23-22(27)18-15-24-26-20(17-10-6-3-7-11-17)14-19(25-21(18)26)16-8-4-2-5-9-16/h2-11,14-15H,12-13H2,1H3,(H,23,27) |
InChI Key |
LIZWIANZDMJFLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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